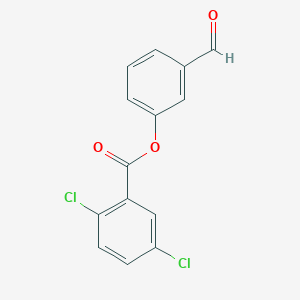
3-Formylphenyl 2,5-dichlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Formylphenyl 2,5-dichlorobenzoate is a chemical compound that is used in scientific research for various purposes. This compound is synthesized using a specific method and has unique biochemical and physiological effects.
作用機序
The mechanism of action of 3-Formylphenyl 2,5-dichlorobenzoate is related to its ability to detect ROS in cells. This compound is oxidized by ROS, which results in the formation of a fluorescent product that can be detected using fluorescence microscopy. The mechanism of action of 3-Formylphenyl 2,5-dichlorobenzoate is also related to its ability to inhibit certain enzymes and modulate protein-ligand interactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Formylphenyl 2,5-dichlorobenzoate are related to its ability to detect ROS in cells. This compound has been shown to be effective in detecting ROS in various cell types, including cancer cells. Additionally, 3-Formylphenyl 2,5-dichlorobenzoate has been shown to inhibit certain enzymes, which may have potential therapeutic applications.
実験室実験の利点と制限
One of the main advantages of 3-Formylphenyl 2,5-dichlorobenzoate is its ability to detect ROS in cells. This compound is also relatively easy to synthesize and has a high yield. However, one of the limitations of 3-Formylphenyl 2,5-dichlorobenzoate is that it can be toxic to cells at high concentrations. Additionally, this compound may not be suitable for use in certain experimental systems.
将来の方向性
There are several future directions for research on 3-Formylphenyl 2,5-dichlorobenzoate. One direction is to investigate the potential therapeutic applications of this compound. Another direction is to develop new fluorescent probes based on 3-Formylphenyl 2,5-dichlorobenzoate that can be used to detect other biomolecules in cells. Additionally, future research could focus on optimizing the synthesis method for this compound to improve yield and purity.
In conclusion, 3-Formylphenyl 2,5-dichlorobenzoate is a chemical compound that has several scientific research applications. This compound is synthesized using a specific method and has unique biochemical and physiological effects. While there are some limitations to using this compound in lab experiments, there are also several future directions for research that could lead to new discoveries and applications.
合成法
The synthesis of 3-Formylphenyl 2,5-dichlorobenzoate involves the reaction of 2,5-dichlorobenzoic acid with 3-formylphenol in the presence of a catalyst. The reaction takes place in a solvent such as ethanol, and the product is purified using chromatography. The yield of the product is typically high, and the purity can be confirmed using various analytical techniques such as NMR spectroscopy.
科学的研究の応用
3-Formylphenyl 2,5-dichlorobenzoate is used in scientific research for various purposes. One of the primary applications is as a fluorescent probe for detecting reactive oxygen species (ROS) in cells. This compound is also used in the synthesis of other compounds that have potential therapeutic applications. Additionally, 3-Formylphenyl 2,5-dichlorobenzoate is used as a tool for studying protein-ligand interactions and enzyme kinetics.
特性
製品名 |
3-Formylphenyl 2,5-dichlorobenzoate |
|---|---|
分子式 |
C14H8Cl2O3 |
分子量 |
295.1 g/mol |
IUPAC名 |
(3-formylphenyl) 2,5-dichlorobenzoate |
InChI |
InChI=1S/C14H8Cl2O3/c15-10-4-5-13(16)12(7-10)14(18)19-11-3-1-2-9(6-11)8-17/h1-8H |
InChIキー |
KFRZAYJKSPELRG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)OC(=O)C2=C(C=CC(=C2)Cl)Cl)C=O |
正規SMILES |
C1=CC(=CC(=C1)OC(=O)C2=C(C=CC(=C2)Cl)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-({5-[(2-{[4-iodo-2-(propan-2-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)-3-methylbenzamide](/img/structure/B306226.png)
![2-({5-[(2-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B306227.png)
![N-{1-[4-ethyl-5-({2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B306228.png)
![N-{1-[5-({2-[(4-bromo-3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B306229.png)
![N-[1-(5-{[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-3-methylbenzamide](/img/structure/B306230.png)
![N-{[5-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B306232.png)
![N-{[5-({2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B306235.png)
![(2-bromo-4-{(E)-[3-(1-ethoxy-1-oxopropan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B306239.png)
![ethyl 2-[(5E)-5-(2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306240.png)
![Ethyl 2-{5-[4-(allyloxy)-2-bromo-5-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306241.png)
![ethyl 2-{(5E)-5-[3-chloro-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306242.png)
![ethyl 2-(5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B306244.png)
![ethyl 2-{(5E)-5-[3,5-dichloro-4-(2-ethoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306246.png)
![ethyl 2-[(5E)-2,4-dioxo-5-({1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}methylidene)-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306249.png)